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molecular formula C12H7Cl2FO B8474853 2',4'-Dichloro-6-fluoro-biphenyl-2-ol

2',4'-Dichloro-6-fluoro-biphenyl-2-ol

Cat. No. B8474853
M. Wt: 257.08 g/mol
InChI Key: LMBBLDLIUQQCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365095B2

Procedure details

Treatment of 2,4-dichloro-2′-fluoro-6′-methoxybiphenyl (5.0 g, 18.4 mmol) with hydrogen bromide (33% in acetic acid, 100 mL) according to the procedure described for Example 69, Step 2 provided 4.2 g (89%) of 2′,4′-dichloro-6-fluorobiphenyl-2-ol as a light brown oil.
Name
2,4-dichloro-2′-fluoro-6′-methoxybiphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([O:15]C)=[CH:13][CH:12]=[CH:11][C:10]=1[F:17]>Br>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:17]

Inputs

Step One
Name
2,4-dichloro-2′-fluoro-6′-methoxybiphenyl
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1=C(C=CC=C1OC)F
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=1C(=CC=CC1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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